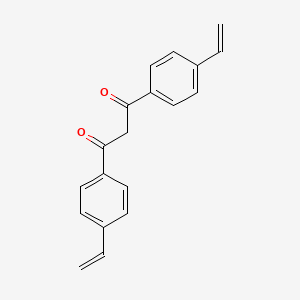
1,3-Bis(4-vinylphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(4-ethenylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.32900 g/mol . This compound is characterized by the presence of two ethenylphenyl groups attached to a propane-1,3-dione backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-ethenylphenyl)propane-1,3-dione typically involves the reaction of 4-ethenylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 1,3-bis(4-ethenylphenyl)propane-1,3-dione can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 4-ethenylbenzaldehyde and acetone
Catalyst: Base catalyst (e.g., sodium hydroxide)
Solvent: Ethanol
Temperature: 70°C
Pressure: Atmospheric pressure
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(4-ethenylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Substitution: The ethenyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Sodium borohydride in methanol, temperature around 0-5°C.
Substitution: Bromine in carbon tetrachloride, room temperature.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1,3-bis(4-ethenylphenyl)propane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-bis(4-ethenylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(4-tert-butylphenyl)propane-1,3-dione
- 1,3-bis(3,5-dimethylphenyl)propane-1,3-dione
- 1,3-bis(4-hydroxyphenyl)propane-1,3-dione
Uniqueness
1,3-bis(4-ethenylphenyl)propane-1,3-dione is unique due to the presence of ethenyl groups, which confer distinct reactivity and properties compared to its analogs. The ethenyl groups enhance its ability to undergo polymerization and other addition reactions, making it valuable in the synthesis of advanced materials and polymers.
Propiedades
Número CAS |
512828-08-9 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1,3-bis(4-ethenylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H16O2/c1-3-14-5-9-16(10-6-14)18(20)13-19(21)17-11-7-15(4-2)8-12-17/h3-12H,1-2,13H2 |
Clave InChI |
SHMTWOSKHSFTSM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


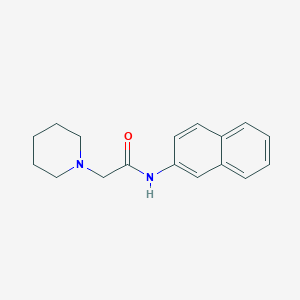

![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)

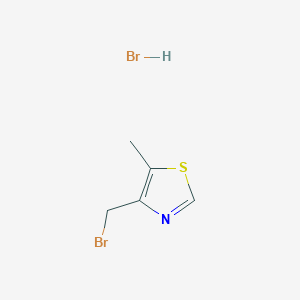
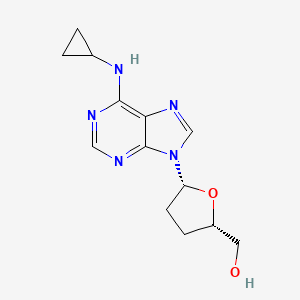
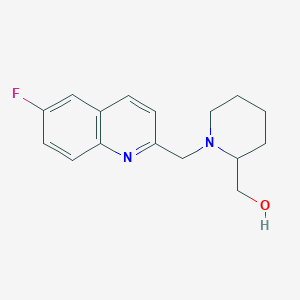
![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)

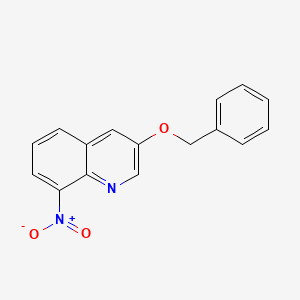


![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
